

Valclavam: A Technical Guide to its Molecular Characteristics, Biosynthesis, and Mode of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Valclavam**

Cat. No.: **B15562439**

[Get Quote](#)

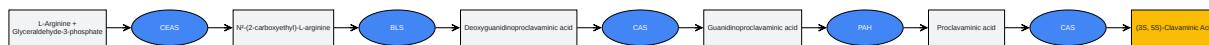
For Researchers, Scientists, and Drug Development Professionals

Abstract

Valclavam is a naturally occurring member of the clavam class of β -lactam antibiotics, produced by the bacterium *Streptomyces antibioticus* Tü 1718. Unlike the well-known clavulanic acid, **Valclavam** does not exhibit significant β -lactamase inhibitory activity. Instead, its biological action is characterized by bacteriostatic and fungistatic properties. This technical guide provides a comprehensive overview of the molecular formula, weight, and other physicochemical properties of **Valclavam**. It further delves into its biosynthetic pathway, highlighting the key enzymatic steps, and elucidates its mechanism of action, which involves the targeted inhibition of an essential metabolic pathway in bacteria. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Molecular Profile of Valclavam

Valclavam is a distinct clavam metabolite with the molecular formula C14H23N3O6.^[1] Its molecular and physicochemical properties are summarized in the table below, alongside those of the related and clinically significant compound, clavulanic acid, for comparative purposes.


Property	Valclavam	Clavulanic Acid
Molecular Formula	C14H23N3O6[1]	C8H9NO5
Molecular Weight	329.35 g/mol [1]	199.16 g/mol
CAS Number	98359-78-5	58001-44-8
IUPAC Name	2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-4-[(3S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]butanoic acid[1]	(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Computed XLogP3	-3.9[1]	-0.9
Hydrogen Bond Donor Count	5	3
Hydrogen Bond Acceptor Count	7	5

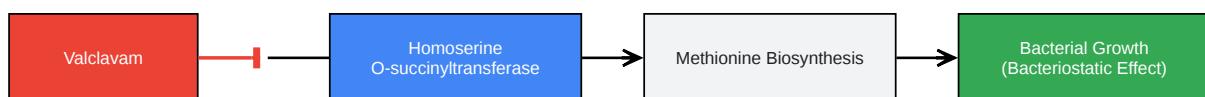
Biosynthesis of Valclavam

The biosynthesis of **Valclavam** is intrinsically linked to the general pathway for clavam metabolites, which originates from primary metabolic precursors.[2][3][4] The pathway can be broadly divided into two major stages: the formation of the key intermediate, (3S, 5S)-clavaminic acid, and the subsequent modification of this intermediate to yield various clavam end products, including **Valclavam**.[3][4]

Formation of Clavaminic Acid

The initial steps in the biosynthesis of all clavam compounds are well-established and involve the condensation of L-arginine and a C3 intermediate derived from glycolysis, followed by a series of enzymatic reactions to form the bicyclic structure of clavaminic acid.[3][4][5]

[Click to download full resolution via product page](#)

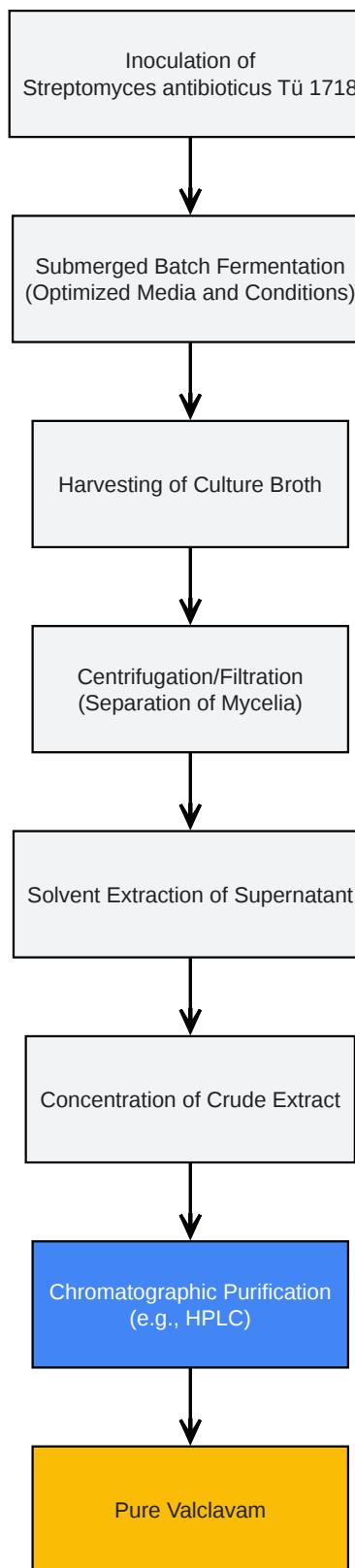

Early stages of clavam biosynthesis leading to clavaminic acid.

Conversion of Clavaminic Acid to Valclavam

(3S, 5S)-Clavaminic acid serves as a crucial branch-point intermediate in the biosynthesis of various clavam metabolites.^{[2][4]} While the pathway to clavulanic acid involves a stereochemical inversion, the biosynthesis of 5S clavams like **Valclavam** proceeds with retention of the 5S stereochemistry.^[2] The specific enzymatic steps that catalyze the addition of the valine-derived side chain to the clavam core to form **Valclavam** are less well-characterized and represent an area of ongoing research.

Mechanism of Action

Valclavam exhibits bacteriostatic and fungistatic activity through a mechanism distinct from that of many other β -lactam antibiotics. Its primary mode of action in *Escherichia coli* is the non-competitive inhibition of homoserine O-succinyltransferase.^[6] This enzyme (EC 2.3.1.46) catalyzes a key step in the biosynthesis of the essential amino acid methionine.^{[6][7]} By inhibiting this enzyme, **Valclavam** effectively blocks methionine production, thereby halting bacterial growth. In eukaryotes, such as *Saccharomyces cerevisiae*, **Valclavam** is believed to act through a different mechanism, involving the inhibition of RNA synthesis.


[Click to download full resolution via product page](#)

Inhibition of methionine biosynthesis by **Valclavam** in *E. coli*.

Experimental Protocols

Detailed, step-by-step experimental protocols for the fermentation of *Streptomyces antibioticus* Tü 1718 and the subsequent isolation and purification of **Valclavam** are not extensively documented in publicly available literature. However, based on general methods for the cultivation of *Streptomyces* and the extraction of secondary metabolites, a general workflow can be outlined.

General Fermentation and Extraction Workflow

[Click to download full resolution via product page](#)

General workflow for **Valclavam** production and isolation.

Optimization of fermentation parameters such as media composition (carbon and nitrogen sources), temperature, pH, and agitation is crucial for maximizing the yield of **Valclavam**.^{[8][9]}
^{[10][11][12]} Subsequent purification typically involves chromatographic techniques to isolate **Valclavam** from other metabolites present in the crude extract.

Conclusion and Future Perspectives

Valclavam represents an intriguing member of the clavam family with a distinct mode of action that differentiates it from classical β -lactamase inhibitors. Its ability to target a key enzyme in the methionine biosynthetic pathway highlights a potentially valuable strategy for the development of novel antibacterial agents. Further research is warranted to fully elucidate the latter stages of its biosynthetic pathway, which could enable synthetic biology approaches for yield improvement or the generation of novel analogs. Additionally, a more detailed characterization of its inhibitory kinetics and *in vivo* efficacy is essential to assess its full therapeutic potential. The information compiled in this technical guide provides a solid foundation for these future research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Valclavam | C14H23N3O6 | CID 118701744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis and molecular genetics of clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rational Engineering of Homoserine O-Succinyltransferase from *Escherichia coli* for Reduced Feedback Inhibition by Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homoserine O-succinyltransferase - Wikipedia [en.wikipedia.org]

- 8. Optimization of clavulanic acid production by *Streptomyces dauppe* 3060 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by *Amycolatopsis orientalis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Optimized submerged batch fermentation for metabolic switching in *Streptomyces yanglinensis* 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Valclavam: A Technical Guide to its Molecular Characteristics, Biosynthesis, and Mode of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15562439#valclavam-molecular-formula-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com